molecular formula C18H23NO2S B2586649 (2-(Ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone CAS No. 1251611-58-1

(2-(Ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone

Cat. No. B2586649
M. Wt: 317.45
InChI Key: IRBZTWPCRWOZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description






  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific details about the synthesis of this compound in the available sources.





  • Molecular Structure Analysis



    • The compound consists of a phenyl group, a piperidine ring, and an ethylthio group.

    • The piperidine moiety is a six-membered ring containing a nitrogen atom.

    • The ethylthio group is attached to the phenyl ring via a sulfur atom.





  • Chemical Reactions Analysis



    • Information on specific chemical reactions involving this compound is not readily available.





  • Physical And Chemical Properties Analysis





  • Safety And Hazards



    • The compound is not intended for human or veterinary use, and safety information is not provided.

    • Always handle research chemicals with proper precautions and follow laboratory safety guidelines.




  • Future Directions



    • Further research is needed to explore the biological activity, potential applications, and synthetic modifications of this compound.




    Please note that the information provided here is based on available sources, and additional research may be necessary for a more comprehensive analysis. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    (2-ethylsulfanylphenyl)-[3-(prop-2-ynoxymethyl)piperidin-1-yl]methanone
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H23NO2S/c1-3-12-21-14-15-8-7-11-19(13-15)18(20)16-9-5-6-10-17(16)22-4-2/h1,5-6,9-10,15H,4,7-8,11-14H2,2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IRBZTWPCRWOZRK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCSC1=CC=CC=C1C(=O)N2CCCC(C2)COCC#C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H23NO2S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    317.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (2-(Ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone

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